molecular formula C38H63N5O15 B14035923 Methyltetrazine-amino-PEG12-CH2CH2COOH

Methyltetrazine-amino-PEG12-CH2CH2COOH

Cat. No.: B14035923
M. Wt: 829.9 g/mol
InChI Key: JTVYTYFCYANDCX-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG12-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an amino group, which makes it a versatile compound for chemical labeling and bioconjugation. The methyltetrazine group is known for its rapid and specific click chemistry reactions, particularly with trans-cyclooctene (TCO) derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG12-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG spacer and an amino group. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG12-CH2CH2COOH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are bioconjugates, where this compound is linked to various biomolecules such as proteins, peptides, and oligonucleotides .

Scientific Research Applications

Methyltetrazine-amino-PEG12-CH2CH2COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COOH involves its ability to undergo rapid and specific click chemistry reactions with TCO derivatives. This reaction forms a stable covalent bond, enabling the efficient conjugation of biomolecules. The methyltetrazine group acts as a bioorthogonal handle, allowing for selective and precise labeling without interfering with biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-amino-PEG12-CH2CH2COOH is unique due to its combination of a methyltetrazine group, a PEG spacer, and a carboxylic acid group. This combination provides enhanced stability, solubility, and versatility for various bioconjugation applications .

Properties

Molecular Formula

C38H63N5O15

Molecular Weight

829.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C38H63N5O15/c1-33-40-42-38(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-37(45)46/h2-5H,6-32H2,1H3,(H,39,44)(H,45,46)

InChI Key

JTVYTYFCYANDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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